molecular formula C13H14ClN3O2 B2536310 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid CAS No. 1915340-73-6

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid

Cat. No. B2536310
CAS RN: 1915340-73-6
M. Wt: 279.72
InChI Key: HPCZZOUDQNZPJO-UHFFFAOYSA-N
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Description

“4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid” is a chemical compound with a molecular weight of 279.73 . Its IUPAC name is 2-((3-(1H-pyrazol-1-yl)propyl)amino)-4-chlorobenzoic acid . It is stored at room temperature and is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14ClN3O2/c14-10-3-4-11(13(18)19)12(9-10)15-5-1-7-17-8-2-6-16-17/h2-4,6,8-9,15H,1,5,7H2,(H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

These applications highlight the versatility of EN300-7470184 and its potential impact across diverse scientific disciplines. Further research will deepen our understanding and unlock its full therapeutic potential. 🌟

Safety and Hazards

The compound comes with a warning signal. The hazard statements associated with it are H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

properties

IUPAC Name

4-chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-10-3-4-11(13(18)19)12(9-10)15-5-1-7-17-8-2-6-16-17/h2-4,6,8-9,15H,1,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCZZOUDQNZPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid

CAS RN

1915340-73-6
Record name 4-chloro-2-{[3-(1H-pyrazol-1-yl)propyl]amino}benzoic acid
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